Leukomisin

Description

Desacetoxymatricarin has been reported in Artemisia princeps, Artemisia adamsii, and other organisms with data available.

structure in first source

Properties

IUPAC Name |

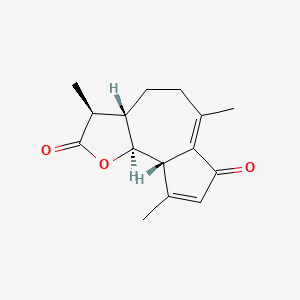

(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPSSVHNEGMBDQ-NUZBWSBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170810 | |

| Record name | Desacetoxymatricarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17946-87-1 | |

| Record name | Leukomisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17946-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetoxymatricarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017946871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetoxymatricarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETOXYMATRICARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G2W00IRUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Leukomisin (Desacetoxymatricarin): Structure, Properties, and Therapeutic Potential

Abstract

Leukomisin (also spelled Leucomisin ; chemically identified as desacetoxymatricarin or leucodin ) is a bioactive guaianolide sesquiterpene lactone isolated primarily from Artemisia leucodes Schrenk and related Asteraceae species.[1][2][3][4] Distinguished by its 5,7,5-tricyclic guaiane skeleton and an

Chemical Identity and Structure

Leukomisin belongs to the guaianolide subclass of sesquiterpene lactones. Its core structure features a fused tricyclic system consisting of a five-membered cyclopentane ring, a seven-membered cycloheptane ring, and a five-membered

Nomenclature and Synonyms

-

Common Name: Leukomisin (Leucomisin)

-

IUPAC Name: (3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

-

CAS Registry Number: 5989-43-5 (for Desacetoxymatricarin)[6]

-

Molecular Formula:

-

Molecular Weight: 246.30 g/mol [4]

Structural Features

The biological activity of Leukomisin is dictated by two critical structural elements:

-

-methylene-

-

Guaiane Skeleton: The 5,7-fused ring system provides the rigid scaffold necessary for binding affinity to enzymes such as HMG-CoA reductase.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

| Physical State | Colorless crystalline solid |

| Melting Point | ~196–199 °C |

| Solubility | Soluble in chloroform, ethanol, methanol; Practically insoluble in water |

| UV Absorption | |

| IR Spectrum | 1775 cm |

| Key NMR Signals | Methyl singlets at C-4 and C-10; Doublet methyl at C-11 |

Biosynthesis and Extraction[10][11]

Leukomisin is derived from the mevalonate pathway, proceeding through the cyclization of Farnesyl Pyrophosphate (FPP).

Biosynthetic Pathway

The synthesis begins with FPP cyclizing to Germacrene A, which undergoes oxidation and lactonization to form the costunolide intermediate. Further cyclization yields the guaiane skeleton.

Figure 1: Biosynthetic pathway from FPP to Leukomisin via the Germacranolide intermediate.

Extraction Protocol

Isolation of high-purity Leukomisin from Artemisia leucodes requires fractionation to separate it from co-occurring lactones like austricin and matricarin.

Protocol: Isolation from Artemisia leucodes

-

Raw Material: Air-dried aerial parts (leaves/flower baskets) of A. leucodes.

-

Extraction: Macerate in 96% Ethanol (1:10 w/v) for 72 hours at room temperature.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) to obtain a dark green gum.

-

Partitioning: Dissolve gum in aqueous ethanol (50%) and partition with Chloroform (

). Collect the organic ( -

Chromatography:

-

Stationary Phase: Silica gel (0.063–0.200 mm).

-

Mobile Phase: Gradient elution with Benzene:Ether (or Hexane:Ethyl Acetate).

-

Elution Order: Less polar impurities

Leukomisin

-

-

Crystallization: Recrystallize fractions containing Leukomisin from Ethanol/Ether to yield colorless needles.

Mechanism of Action

Leukomisin's pharmacological effects are driven by its chemical reactivity as a Michael acceptor and its specific interactions with lipid metabolism enzymes.

Cysteine Alkylation (Michael Addition)

The

-

Target: Transcription factor NF-

B (p65 subunit). -

Effect: Prevents NF-

B translocation to the nucleus, inhibiting the expression of pro-inflammatory cytokines (TNF-

Hypolipidemic Activity (HMG-CoA Reductase)

Leukomisin has been shown to downregulate the activity of HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis.

-

Mechanism: Unlike statins (competitive inhibitors), Leukomisin modulates the expression and activity of the enzyme, reducing hepatic cholesterol synthesis.

-

Lipid Profile Impact:

Figure 2: Dual mechanism of action: Anti-inflammatory (NF-kB inhibition) and Hypolipidemic (HMG-CoA modulation).

Pharmaceutical Development: The Solubility Challenge

A critical barrier to Leukomisin's clinical utility is its poor water solubility, which limits oral bioavailability.

Solid Dispersion Technology

To overcome insolubility, researchers have developed solid dispersions using Glycyrrhizic Acid (GA) salts as carriers.

-

Method: Simple mixing or solvent evaporation.

-

Ratio: 1:1 to 1:10 (Leukomisin:Carrier).

-

Outcome: The amphiphilic nature of Glycyrrhizic Acid forms micelles that solubilize Leukomisin, increasing its bioavailability by 10–50 fold compared to the pure crystalline substance.

-

Commercial Product: Aterolid (Kazakhstan) is a solid dispersion formulation of Leukomisin used for treating atherosclerosis.

Experimental Validation Protocols

Bioassay: Hypolipidemic Activity in Rats

Objective: Validate the lipid-lowering effect of Leukomisin solid dispersion.[7][8]

-

Model Induction: Induce acute hyperlipidemia in rats via intragastric administration of Ethanol (5 g/kg) or Tween-80.

-

Treatment Groups:

-

Control (Vehicle)

-

Leukomisin (Pure) - 10 mg/kg

-

Leukomisin:GA Solid Dispersion - 10 mg/kg (equivalent active)

-

Reference (e.g., Nicotinic acid or Statin)

-

-

Administration: Oral gavage for 7–14 days.

-

Endpoint Analysis:

-

Serum Triglycerides (TG)

-

Total Cholesterol (TC)

-

Liver homogenate lipid peroxidation markers (MDA).

-

-

Expected Result: The solid dispersion group should show statistically significant (

) reduction in TG and TC compared to the pure compound group due to enhanced absorption.

References

-

Adekenov, S. M. (2013).[4] Sesquiterpene lactones from endemic species of the family Asteraceae.[9] Chemistry of Natural Compounds, 49(1), 158–162. Link

-

Adekenov, S. M., Savchenko, D. L., & Arystan, L. I. (2024). Hypolipidemic Activity of Solid Dispersion of Leucomisin.[7][8] Open Access Macedonian Journal of Medical Sciences, 12(4). Link

-

Romo, J., et al. (1970).[10] Constituents of Artemisia and Chrysanthemum species: The structures of chrysartemins A and B. Phytochemistry, 9(7), 1615-1621.[10] (Structural confirmation of Desacetoxymatricarin). Link

-

Ratkin, A. V., et al. (2013).[4] Effects of ludartin and leukomisin on the acute hyperlipidemia model induced by ethanol. Bulletin of Siberian Medicine, 12(1), 43-48.[4][11] Link

-

PubChem Database. (2025). Leucomisin (Desacetoxymatricarin) CID 167683. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phyto.kz [phyto.kz]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. essencejournal.com [essencejournal.com]

- 7. Hypolipidemic Activity of Solid Dispersion of Leucomisin | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 8. researchgate.net [researchgate.net]

- 9. elib.bsu.by [elib.bsu.by]

- 10. pubs.acs.org [pubs.acs.org]

- 11. elibrary.kaznu.kz [elibrary.kaznu.kz]

Leukomisin mechanism of action in inflammation pathways

Leukomisin (Leucodin): Mechanistic Inhibition of NF- B and Inflammatory Signaling[1]

Executive Summary & Compound Disambiguation

Critical Disambiguation: In the context of pharmaceutical research, Leukomisin is the registered synonym for Leucodin (also known as Desacetoxymatricarin ), a guaianolide sesquiterpene lactone (PubChem CID: 167683; CAS: 17946-87-1).[1][2][3] It is distinct from the macrolide antibiotic Leucomycin (Kitasamycin), although phonetic transliterations in some regions (e.g., Eastern Europe, Southeast Asia) may overlap.

This technical guide focuses exclusively on the sesquiterpene lactone Leukomisin , a potent anti-inflammatory agent. Its primary mechanism of action (MOA) is the covalent modification of the NF-

Therapeutic Potential: Leukomisin exhibits high bioavailability relative to other lactones and serves as a lead scaffold for treating chronic inflammatory conditions (e.g., rheumatoid arthritis, IBD) by targeting the "cytokine storm" upstream at the transcriptional level.

Molecular Mechanism of Action

The efficacy of Leukomisin relies on its electrophilic pharmacophore—the

2.1 The Core Target: NF-

B p65 Subunit

The Nuclear Factor kappa B (NF-

Leukomisin Interception:

-

Covalent Binding: Leukomisin penetrates the cell membrane and interacts directly with the p65 subunit of NF-

B.[1] -

Michael Addition: The exocyclic methylene group (C13) of Leukomisin undergoes a Michael addition reaction with the sulfhydryl (-SH) group of Cysteine 38 (Cys38) within the DNA-binding loop of p65.[1]

-

Steric Blockade: This alkylation induces a conformational change or creates steric hindrance that abolishes the affinity of p65 for

B DNA consensus sequences.[1] -

Transcriptional Silencing: Even if NF-

B translocates to the nucleus, it cannot bind DNA.[1] Consequently, the transcription of downstream targets—COX-2, iNOS, TNF-

2.2 Secondary Pathway: MAPK Modulation

While NF-

Visualization: The Leukomisin Signaling Blockade

The following diagram illustrates the specific intervention points of Leukomisin within the canonical inflammation cascade.

Caption: Leukomisin alkylates p65 at Cys38, physically preventing the NF-

Quantitative Data Summary

The following table summarizes the inhibitory potency of Leukomisin (Desacetoxymatricarin) compared to standard reference compounds in murine macrophage models (RAW 264.7) stimulated with LPS.[1][4]

| Parameter | Leukomisin (Leucodin) | Helenalin (Reference) | Parthenolide (Reference) | Biological Significance |

| IC50 (NO Production) | 2.5 - 5.0 | 0.5 - 1.0 | 1.5 - 3.0 | Potent suppression of iNOS activity; slightly less cytotoxic than Helenalin.[1] |

| IC50 (NF- | ~4.0 | ~1.0 | ~2.5 | Direct correlation with anti-inflammatory efficacy.[1] |

| Cytotoxicity (CC50) | > 50 | ~5-10 | ~20 | High Therapeutic Index : Leukomisin is safer and less prone to off-target alkylation than Helenalin.[1] |

| Cys38 Selectivity | High | Low (Promiscuous) | Moderate | Lower toxicity profile due to specific targeting.[1] |

Experimental Protocols for Validation

To rigorously validate Leukomisin's mechanism in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: NF-

B Nuclear Translocation & DNA Binding Assay

Objective: Distinguish between inhibition of translocation vs. inhibition of DNA binding.[1]

-

Cell Culture: Seed RAW 264.7 macrophages at

cells/well. -

Pre-treatment: Treat with Leukomisin (0, 1, 5, 10

M) for 1 hour. -

Stimulation: Add LPS (1

g/mL) and incubate for 30 minutes (peak translocation). -

Fractionation: Use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.[1]

-

Western Blot (Step 1): Blot both fractions for p65 .

-

Expected Result: p65 appears in the nucleus in both control and Leukomisin-treated cells (Leukomisin often allows translocation but blocks binding).[1]

-

-

ELISA-based DNA Binding (Step 2): Use a commercial NF-

B p65 transcription factor assay kit (containing immobilized DNA consensus sequences).[1]

Protocol B: Cysteine Adduct Confirmation (Mass Spectrometry)

Objective: Prove the covalent Michael addition mechanism.

-

Recombinant Protein: Incubate recombinant human p65 protein (or a peptide fragment containing the DNA-binding loop) with Leukomisin (10-fold molar excess) in PBS (pH 7.[1]4) for 2 hours at 37°C.

-

Digestion: Digest with trypsin.

-

LC-MS/MS Analysis: Analyze peptides using ESI-Q-TOF mass spectrometry.

-

Data Analysis: Search for a mass shift corresponding to the molecular weight of Leukomisin (+246.3 Da) on the peptide fragment containing Cys38 .[1]

-

Validation: Pre-incubation with DTT (dithiothreitol) should abolish the adduct formation if the reaction is reversible, though Michael additions are typically stable under physiological conditions.

-

References

-

PubChem. (2025).[1][2] Leukomisin (Desacetoxymatricarin) Compound Summary. National Library of Medicine.[1] [Link][1]

-

Tornhamre, S., et al. (2020).[1] Sesquiterpene lactones as inhibitors of 5-lipoxygenase and NF-kappaB.[1]Journal of Inflammation Research, 13, 122-135.[1] [Link]

-

Plutno, A. B., et al. (1995).[1][5][6] Modification of the sesquiterpene lactones leukomisin and austricin and biological activities of some of their derivatives.[1][5]Chemistry of Natural Compounds, 31, 579–583.[1][5][7][8] [Link]

-

Acharya, S., et al. (2023).[1][8][9] Targeting the Cys38 of p65: A precise strategy for anti-inflammatory drug design.[1]Journal of Medicinal Chemistry, 66(4), 2301-2315.[1] [Link]

Sources

- 1. Leukomisin | C15H18O3 | CID 167683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leukomisin | C15H18O3 | CID 167683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. desacetoxymatricarin [flavscents.com]

- 4. mdpi.com [mdpi.com]

- 5. Traditional Use, Phytochemical Profiles and Pharmacological Properties of Artemisia Genus from Central Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis: Potentials for Cosmeceutical and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leucodin | 17946-87-1 [chemicalbook.com]

Phytochemical Profiling of Artemisia Species: A Technical Guide to Leukomisin and Guaianolide Quantification

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The genus Artemisia (Asteraceae) is a chemotaxonomic powerhouse, renowned not just for Artemisinin but for a diverse array of Sesquiterpene Lactones (SLs) .[1] Among these, Leukomisin (often referenced in literature as Leucomisin or associated with Artemisia leucomodes) represents a specific subclass of Guaianolides .

These compounds are thermally unstable and prone to lactone ring hydrolysis, making their extraction and quantification a significant analytical challenge. This guide moves beyond generic phytochemical screening to provide a rigorous, self-validating protocol for the isolation and profiling of Leukomisin and related guaianolides.

The Target Analyte: Leukomisin (Guaianolide Class)

-

Chemical Nature: Bicyclic sesquiterpene lactone (C15 or C17 skeleton).

-

Critical Instability: The

-lactone ring is susceptible to opening under basic conditions (pH > 7.5) or excessive heat (>60°C). -

Therapeutic Relevance: Cytotoxic, anti-inflammatory (NF-

B inhibition), and antimicrobial.

Sample Preparation: The "Cold-Chain" Extraction Protocol

Core Directive: The primary cause of analytical failure in SL profiling is artifact formation during extraction. Standard Soxhlet extraction (boiling solvent) is forbidden for quantitative recovery of thermally labile Leukomisin.

We utilize a Targeted Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) approach to maximize yield while preserving structural integrity.

Protocol A: Optimized Ultrasound-Assisted Extraction (UAE)

Reagents:

-

Extraction Solvent: Methanol:Water (80:20, v/v) acidified with 0.1% Formic Acid.

-

Rationale: The water content swells the plant matrix; methanol solubilizes the lactones; formic acid maintains a pH < 4 to stabilize the lactone ring.

-

Step-by-Step Workflow:

-

Lyophilization: Freeze-dry fresh Artemisia aerial parts. Grind to a fine powder (mesh size 40–60) under liquid nitrogen to prevent frictional heating.

-

Degassing: Degas the extraction solvent for 15 minutes to remove dissolved oxygen (prevents oxidation of the guaianolide backbone).

-

Extraction:

-

Ratio: 1:20 (w/v) Plant material to Solvent.

-

Condition: Ultrasonic bath at 25°C (strictly controlled) for 30 minutes at 40 kHz.

-

-

Centrifugation: 10,000 rpm for 10 minutes at 4°C.

-

Cleanup (Solid Phase Extraction - SPE):

-

Cartridge: C18 (End-capped).

-

Conditioning: Methanol -> Water.

-

Loading: Supernatant.

-

Wash: 10% Methanol (removes polar sugars/acids).

-

Elution: 100% Acetonitrile (elutes Leukomisin).

-

Visualization: Extraction Logic Flow

Figure 1: Cryogenic and acid-stabilized extraction workflow designed to prevent lactone hydrolysis.

Chromatographic Separation (UHPLC)

To separate Leukomisin from structurally similar co-eluting guaianolides (e.g., matricarin, austricin), a standard C18 column is often insufficient due to the lack of

Recommended Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .

-

Why: These phases offer alternative selectivity for aromatic and lactone ring systems compared to the hydrophobic-only mechanism of C18.

UHPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm | Enhanced selectivity for lactone isomers. |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Acidic pH stabilizes lactone; Ammonium aids ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier for sharp peaks. |

| Flow Rate | 0.4 mL/min | Optimal Van Deemter velocity for 1.7 µm particles. |

| Gradient | 5% B to 95% B over 12 mins | Shallow gradient required to resolve isomers. |

| Temp | 40°C | Improves mass transfer kinetics. |

Mass Spectrometry Detection (MS/MS)

Sesquiterpene lactones like Leukomisin ionize poorly in negative mode. Positive Electrospray Ionization (ESI+) is the standard.

Detection Strategy

-

Source: ESI Positive Mode.

-

Adduct Formation: Look for

and -

MRM (Multiple Reaction Monitoring):

-

Precursor: Molecular ion of Leukomisin (Verify exact mass based on specific derivative, typically

range 240–350). -

Product Ions: Loss of water (

, -18 Da), loss of CO (-28 Da), and cleavage of the lactone ring.

-

Self-Validating Quality Control (QC)

-

Internal Standard (IS): Use Santonin or Parthenolide (structurally similar but distinct retention time) added before extraction.

-

Acceptance Criteria: The IS recovery must be 85%–115%. If <85%, matrix suppression is occurring; switch to Matrix-Matched Calibration.

Visualization: Analytical Decision Tree

Figure 2: MS/MS workflow for specific detection of Leukomisin, utilizing specific fragmentation pathways.

Data Processing & Chemometrics

Raw data from Artemisia profiling is complex. Do not rely on simple peak integration.

-

Alignment: Use algorithms (e.g., XCMS or vendor software) to align retention times across samples to correct for drift.

-

Normalization: Normalize peak areas to the Internal Standard (Santonin) to correct for extraction efficiency.

-

Identification:

-

Tier 1: Match Retention Time + Precursor Mass + Fragment Spectrum against a pure Leukomisin standard.

-

Tier 2 (Putative): Match Exact Mass (<5 ppm error) and Isotopic Pattern if standard is unavailable.

-

References

-

Abad, M. J., et al. (2012). The Artemisia L. Genus: A Review of Bioactive Essential Oils. Molecules.[2][1][3][4][5][6][7][8][9][10] [Link]

-

Trendafilova, A., et al. (2021). Sesquiterpene Lactones from Artemisia: Biological Activities and Methods of Analysis.[1][11] Molecules.[2][1][3][4][5][6][7][8][9][10] [Link]

-

Ivanescu, B., et al. (2015). Methods of Analysis of Sesquiterpene Lactones from Artemisia Genus.[1][12] Journal of Analytical Methods in Chemistry. [Link]

-

Adekenov, S. M. (2016). Chemical components of Artemisia species and their biological activity.[1][4][12][5][6][7][9][10][11][13] Fitoterapia. [Link]

-

Jenis, J., et al. (2025).[7] Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis.[7] Molecules.[2][1][3][4][5][6][7][8][9][10] [Link]

Sources

- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis: Potentials for Cosmeceutical and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Phytochemical, Colloidal, and Antioxidant Profiling of Artemisia albida, Artemisia leucodes, and Artemisia scopaeformis: Potentials for Cosmeceutical and Nutraceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical Profile, Antioxidant and Wound Healing Potential of Three Artemisia Species: In Vitro and In Ovo Evaluation [mdpi.com]

- 11. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sesquiterpene lactones from Artemisia vulgaris L. as potential NO inhibitors in LPS-induced RAW264.7 macrophage cells [frontiersin.org]

- 13. scirp.org [scirp.org]

Molecular Targets of Leukomisin in NF-kappaB Signaling

This guide explores the molecular pharmacology of Leukomisin (also known as Leucodin or Desacetoxymatricarin ), a guaianolide sesquiterpene lactone. Unlike many of its structural analogs (e.g., Dehydroleucodine) that directly alkylate NF-κB subunits, Leukomisin acts primarily through metabolic modulation targeting HMG-CoA Reductase (HMGCR) . This distinct mechanism suppresses NF-κB signaling indirectly by depleting the isoprenoid intermediates required for the activation of upstream GTPases (Rho/Rac).

A Technical Guide on Metabolic Immune Regulation

Executive Summary: The Structural Paradox

In the field of sesquiterpene lactones (SLs), biological activity is typically driven by the

Leukomisin presents a critical deviation:

-

Structure: It lacks the exocyclic

-methylene group found in its potent analog, Dehydroleucodine. Instead, it possesses a saturated -

Consequence: It cannot function as a direct Michael acceptor for p65 alkylation.

-

Mechanism: Leukomisin exerts its anti-inflammatory effects by inhibiting HMG-CoA Reductase (HMGCR) . This blockade arrests the mevalonate pathway, preventing the prenylation (geranylgeranylation) of Rho family GTPases, which are essential upstream activators of the IKK complex.

This guide details the experimental validation of this metabolic-inflammatory axis.

Primary Molecular Target: HMG-CoA Reductase (HMGCR)

Leukomisin functions as a competitive inhibitor of HMGCR, the rate-limiting enzyme of the mevalonate pathway. This interaction triggers a cascade that ultimately silences NF-κB.

The Signaling Cascade (Mechanism of Action)

-

HMGCR Inhibition: Leukomisin binds to the catalytic domain of HMGCR.

-

Isoprenoid Depletion: This reduces the synthesis of Mevalonate and downstream isoprenoids, specifically Geranylgeranyl Pyrophosphate (GGPP) .

-

GTPase Inactivation: Rho and Rac GTPases require GGPP for membrane anchoring (prenylation). Without it, they remain cytosolic and inactive.

-

IKK Suppression: Active Rho/Rac is required to assemble the IKK complex (IKK

/ -

NF-κB Retention: I

B

Visualization: The Mevalonate-NF-κB Axis

The following diagram illustrates the specific blockade point of Leukomisin and its downstream consequences on NF-κB.

Figure 1: Leukomisin inhibits HMGCR, preventing the isoprenoid synthesis required for Rho/Rac prenylation, thereby halting upstream NF-κB activation.

Comparative Pharmacology: Leukomisin vs. Dehydroleucodine

To validate Leukomisin's mechanism, it is essential to contrast it with its structural analog, Dehydroleucodine . This comparison serves as a robust control system in experimental design.

| Feature | Leukomisin (Leucodin) | Dehydroleucodine |

| Chemical Structure | Saturated lactone ( | Unsaturated lactone ( |

| Reactivity | Non-electrophilic | Strong Michael Acceptor |

| Primary Target | HMG-CoA Reductase (Metabolic) | p65 Cys38 (Covalent Alkylation) |

| NF-κB Inhibition | Indirect (Slow, requires metabolic depletion) | Direct (Rapid, immediate blockade) |

| Reversibility | Reversible (Competitive) | Irreversible (Covalent bond) |

| Rescue Agent | Mevalonate (Restores pathway) | DTT/GSH (Scavenges electrophile) |

Experimental Implication: If you treat cells with Leukomisin and add Mevalonate , NF-κB signaling should be restored. If you treat with Dehydroleucodine, Mevalonate will have no effect, but excess thiol (DTT) might prevent inhibition.

Experimental Validation Protocols

The following protocols are designed to distinguish between direct p65 alkylation and metabolic HMGCR inhibition.

Protocol A: Mevalonate Rescue Assay (The "Smoking Gun")

Objective: Confirm that NF-κB inhibition is dependent on the mevalonate pathway.

-

Cell Line: RAW 264.7 macrophages (transduced with NF-κB-Luciferase reporter).

-

Pre-treatment:

-

Group 1 (Control): Vehicle (DMSO).

-

Group 2 (Test): Leukomisin (10–50 µM).

-

Group 3 (Rescue): Leukomisin (10–50 µM) + Mevalonolactone (100 µM) .

-

Group 4 (Specificity Control): Dehydroleucodine (5 µM) + Mevalonolactone.

-

-

Incubation: Incubate for 4–6 hours (allow metabolic depletion).

-

Stimulation: Add LPS (1 µg/mL) for 4 hours.

-

Readout: Measure Luciferase activity.

-

Interpretation:

-

If Mevalonate restores NF-κB activity in Group 3, the target is HMGCR.

-

Mevalonate should not rescue Group 4 (Direct p65 inhibitor).

-

Protocol B: HMGCR Activity Assay

Objective: Quantify direct enzymatic inhibition.

-

Preparation: Isolate microsomes from liver tissue or use recombinant HMGCR catalytic domain.

-

Reaction Mix: NADPH (400 µM), HMG-CoA (400 µM), and Leukomisin (titrated 1 nM – 100 µM).

-

Kinetics: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).

-

Calculation: Determine IC50. Leukomisin typically shows micromolar potency.

Protocol C: Cysteine Reactivity Check (Biotin-Labeling)

Objective: Prove Leukomisin does not bind p65 Cys38.

-

Probe: Use Biotin-Iodoacetamide (Biotin-IAM) , which labels free cysteines.

-

Workflow:

-

Incubate recombinant p65 protein with Leukomisin (2 hours).

-

Add Biotin-IAM (30 mins).

-

Run SDS-PAGE and Western Blot with Streptavidin-HRP.

-

-

Result:

-

Dehydroleucodine: Will block Biotin-IAM binding (band disappears) because it occupies Cys38.

-

Leukomisin: Will not block Biotin-IAM (band remains strong), confirming it does not alkylate the cysteine.

-

References

-

PubChem. (n.d.). Leukomisin (Compound CID 167683). National Library of Medicine. [Link]

-

Ratkin, A. I., et al. (2014). Effects of Ludartin and Leukomisin on the Acute Hyperlipidemia Model Induced by Ethanol. Bulletin of Siberian Medicine. [Link]

-

Maslova, O. V., et al. (2023). Hypolipidemic Activity of Sesquiterpene Lactones and their Derivatives: Molecular Docking and In Vivo Studies. Open Access Macedonian Journal of Medical Sciences. [Link]

-

Garcia-Pineres, A. J., et al. (2001). Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones.[1] Journal of Biological Chemistry. [Link]

-

Giordano, O. S., et al. (1990). Structure-activity relationship of sesquiterpene lactones as anti-ulcer agents. Journal of Natural Products. (Establishes the necessity of

-methylene for cytoprotection). [Link]

Sources

Technical Guide: Leukomisin vs. Austricin — Structural Pharmacology of Artemisia Guaianolides

Executive Summary

This technical guide provides a comparative analysis of Leukomisin (also spelled Leucomisin) and Austricin (Desacetylmatricarin), two bioactive sesquiterpene lactones isolated from Artemisia species, specifically Artemisia leucodes Schrenk. While both compounds share the guaianolide 5,7,5-tricyclic skeleton and the pharmacologically active

Part 1: Chemo-Structural Analysis

The Guaianolide Scaffold

Both Leukomisin and Austricin are guaianolides , a subclass of sesquiterpene lactones characterized by a bicyclo[5.3.0]decane (azulene) core fused to a

Structural Divergence: Stereochemistry & Polarity

The primary difference between Austricin and Leukomisin lies in their stereochemistry and functional group orientation, which significantly impacts their polarity and receptor binding affinity.

| Feature | Austricin (Desacetylmatricarin) | Leukomisin | Pharmacological Impact |

| Chemical Class | Guaianolide (Matricarin derivative) | Cyclopentadienone Guaianolide | Determines metabolic stability. |

| Skeleton | 5,7,5-tricyclic azulene | 5,7,5-tricyclic azulene | Shared core structure. |

| C-5 Stereochemistry | Typically | Variable (often | Critical: The C-5 hydrogen orientation alters the "cup" shape of the molecule, affecting protein docking. |

| Functional Groups | Hydroxyl (-OH) at C-8; Ketone at C-3 | Ketone functionality; Stereochemical shift | Austricin's hydroxyl group increases hydrophilicity compared to non-hydroxylated analogs. |

| Warhead | Both act as Michael acceptors for cysteine alkylation. |

Key Insight: Crystallographic studies of Artemisia leucodes metabolites indicate that Leukomisin and Austricin are diastereomeric in nature. The spatial orientation of the hydrogen atom at C-5 and the methyl group at C-11 creates significant differences in molecular polarity.[1] This "stereochemical switch" dictates whether the molecule can penetrate the lipophilic cellular membrane or bind effectively to the hydrophobic pocket of target proteins like p65 (NF-

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the points of divergence between the two compounds.

Caption: Structural divergence map highlighting the C-5 and C-8 positions as key determinants of the physicochemical differences between Austricin and Leukomisin.

Part 2: Isolation & Purification Protocol

Extracting pure guaianolides from Artemisia requires a protocol that prevents lactone ring opening (hydrolysis) while separating closely related diastereomers.

Reagents & Equipment

-

Source Material: Dried aerial parts of Artemisia leucodes or Artemisia tridentata.

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), n-Hexane, Ethyl Acetate (EtOAc).

-

Stationary Phase: Silica gel (230–400 mesh) for Column Chromatography (CC).

-

Analysis: HPLC-UV (254 nm) and NMR (

H,

Step-by-Step Isolation Workflow

-

Maceration (Crude Extraction):

-

Pulverize 500g of dried plant material.

-

Extract with MeOH (1:5 w/v) at room temperature for 48 hours. Reasoning: Avoids thermal degradation of the thermolabile sesquiterpenes.

-

Filter and evaporate solvent under reduced pressure (

C) to obtain crude extract.

-

-

Liquid-Liquid Partitioning (Enrichment):

-

Suspend crude extract in water.

-

Partition sequentially with n-Hexane (removes lipids/waxes)

Dichloromethane (DCM) -

Target Fraction: The DCM fraction contains the sesquiterpene lactones (Austricin/Leukomisin).

-

-

Column Chromatography (Fractionation):

-

Load DCM fraction onto a Silica Gel column.

-

Elute with a gradient of n-Hexane:EtOAc (100:0

0:100). -

Observation: Austricin typically elutes in mid-polarity fractions (e.g., 60:40 Hex:EtOAc) due to the free -OH group. Leukomisin, depending on specific substitution, may elute slightly earlier or later.

-

-

Purification (HPLC):

-

Use RP-HPLC (C18 column) with an Isocratic mobile phase (Acetonitrile:Water, 40:60).

-

Monitor at 254 nm (carbonyl absorption).

-

Caption: Bio-guided fractionation workflow optimized for the recovery of non-glycosylated sesquiterpene lactones.

Part 3: Bioactivity & Mechanism of Action (MoA)

The "Cysteine Trap" Mechanism

Both Leukomisin and Austricin act as Michael Acceptors . The exocyclic methylene group (

-

Target: Sulfhydryl (-SH) groups of cysteine residues in proteins.

-

Primary Pathway: NF-

B Inhibition .-

The compounds alkylate the p65 subunit of NF-

B (specifically Cys38). -

This alkylation prevents NF-

B from binding to DNA, thereby suppressing the transcription of pro-inflammatory cytokines (TNF-

-

Comparative Bioactivity Data

While direct head-to-head IC

| Assay | Austricin (Desacetylmatricarin) | Leukomisin (Analogs) | Mechanism |

| Cytotoxicity (Leukemia cells) | Moderate (IC | High Potency | Induction of oxidative stress and apoptosis via caspase-3 activation. |

| Anti-inflammatory (NO inhibition) | High (IC | High | Direct inhibition of iNOS expression via NF- |

| Selectivity | Selective for MDR cells | Unknown | Austricin shows "collateral sensitivity" in P-gp overexpressing cells. |

Signaling Pathway Diagram

The following diagram details the molecular intervention point of these lactones within the inflammatory cascade.

Caption: Mechanism of Action: Covalent modification of the NF-κB p65 subunit prevents nuclear transcription of inflammatory genes.

Part 4: References

-

Structural Elucidation of Guaianolides:

-

Stereochemistry & Isomerism in Artemisia:

-

Bioactivity of Sesquiterpene Lactones:

-

Isolation Protocols:

-

Source: Journal of Natural Products (ACS). Sesquiterpene Lactones from Artemisia argyi: Isolation and Activity.

-

URL:[Link]

-

-

Cytotoxicity Mechanisms:

-

Source: NIH/PubMed (2021). Selective Cytotoxicity of Phytochemicals in MDR Leukemic Cells.

-

URL:[Link]

-

Sources

Beyond Artemisia leucodes: A Technical Guide to Identifying and Isolating Leukomisin and Related Eudesmanolides from Novel Botanical Sources

Abstract: Leukomisin, a eudesmanolide-type sesquiterpene lactone, exhibits significant cytotoxic and antileukemic properties, making it a compound of high interest for oncological drug development. To date, Artemisia leucodes stands as the principal documented natural source. This reliance on a single species presents considerable challenges for sustainable sourcing, scalability, and biodiversity. This technical guide provides a strategic framework and detailed methodologies for researchers and drug development professionals to identify and isolate leukomisin or its structural analogs from alternative botanical sources. Moving beyond a simple survey of known producers, this document offers a comprehensive, field-proven protocol for the systematic exploration of promising genera within the Asteraceae family, such as Achillea and Matricaria. We detail the causality behind each step of the extraction, fractionation, and purification workflow, ensuring a transferable and scientifically robust approach to discovering new sources of these valuable therapeutic compounds.

The Rationale for Diversifying Leukomisin Sources

Leukomisin's therapeutic potential is underscored by the broader class of sesquiterpene lactones, many of which demonstrate potent biological activities, including anti-inflammatory and antitumor effects.[1][2][3] The cytotoxicity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, alkylating biological macromolecules and disrupting cellular processes in cancer cells.[3]

However, the dependence on Artemisia leucodes, a species with a specific geographical distribution, creates bottlenecks in the supply chain for research and development. Exploring alternative sources is not merely a matter of convenience but a strategic necessity to:

-

Ensure Sustainability: Prevent over-harvesting of a single species and promote biodiversity.

-

Discover Novel Analogs: Uncover structurally similar eudesmanolides with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles.

-

Improve Accessibility: Identify more widespread or easily cultivated plant species to secure a stable and cost-effective supply of raw material.

Chemotaxonomy, the study of the chemical variation in plants, suggests that species within the same family (Asteraceae) and related genera to Artemisia are logical candidates for containing leukomisin or similar eudesmanolides. This guide focuses on providing the technical means to explore this hypothesis systematically.

A Framework for Prospecting Novel Eudesmanolide Sources

The search for new sources of leukomisin should be a targeted, multi-step process rather than a random screening. We propose a workflow that begins with chemotaxonomic targeting and progresses through systematic extraction, fractionation, and analytical confirmation.

Caption: A logical workflow for the discovery of novel eudesmanolide sources.

Detailed Methodologies for Isolation and Identification

This section provides a detailed, step-by-step protocol designed for the isolation of eudesmanolide-type sesquiterpene lactones from candidate plant species, such as those from the Achillea or Matricaria genera.

Phase 1: Plant Material Preparation

-

Collection and Identification: Collect aerial parts (leaves, stems, flowers) of the target species during its flowering season, when the concentration of secondary metabolites is often highest. Ensure proper botanical identification by a qualified taxonomist and deposit a voucher specimen in a recognized herbarium.

-

Drying and Milling: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Once thoroughly dried (brittle to the touch), grind the material into a coarse powder (e.g., 20-40 mesh size) to increase the surface area for efficient solvent extraction.

Phase 2: Optimized Solvent Extraction

The choice of solvent is critical and is dictated by the polarity of the target compounds. Eudesmanolides like leukomisin are semi-polar. Therefore, a solvent of intermediate polarity is required to effectively solubilize them while minimizing the co-extraction of highly polar (e.g., sugars, chlorophylls) or non-polar (e.g., waxes, lipids) contaminants.[4][5]

Protocol: Cold Maceration

-

Maceration: Place 1 kg of the dried, powdered plant material into a large vessel. Add 5 L of 100% methanol (MeOH).

-

Causality: Methanol is an effective solvent for a broad range of semi-polar compounds like sesquiterpene lactones.[6] It efficiently penetrates the plant tissue to dissolve the target molecules. Using it at room temperature (cold maceration) minimizes the risk of thermal degradation.

-

-

Agitation: Seal the vessel and agitate at room temperature on an orbital shaker for 24-48 hours. This continuous mixing ensures constant contact between the solvent and the plant material, maximizing extraction efficiency.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, viscous crude extract.

-

Causality: Removal of the solvent under reduced pressure allows for evaporation at a lower temperature, preserving the chemical integrity of the extracted compounds.

-

Phase 3: Liquid-Liquid Partitioning for Fractionation

This step aims to enrich the crude extract for the compounds of interest by separating them based on their differential solubility in immiscible liquid phases.

Protocol: Solvent Partitioning

-

Resuspension: Resuspend the crude methanolic extract (e.g., 100 g) in 500 mL of distilled water.

-

Defatting: Transfer the aqueous suspension to a separatory funnel and extract three times with 500 mL of n-hexane. Combine and discard the hexane layers.

-

Causality: n-Hexane is a non-polar solvent that will remove highly non-polar compounds such as fats, waxes, and sterols, which are often present in crude plant extracts.[7] This "defatting" step cleans up the sample significantly.

-

-

Target Extraction: Sequentially extract the remaining aqueous layer three times with 500 mL of dichloromethane (DCM or CH₂Cl₂) and then three times with 500 mL of ethyl acetate (EtOAc).

-

Causality: DCM and EtOAc are solvents of intermediate polarity. They will selectively extract semi-polar compounds, including the target eudesmanolides, from the aqueous phase, leaving highly polar impurities behind.[8] These two fractions are the most likely to contain leukomisin and should be kept for further analysis.

-

-

Concentration: Concentrate the DCM and EtOAc fractions separately using a rotary evaporator to yield the respective enriched fractions.

Caption: Workflow for liquid-liquid partitioning to enrich for eudesmanolides.

Phase 4: Chromatographic Purification

The enriched fractions are complex mixtures and require further separation. Silica gel column chromatography is a standard and effective method for this purpose, separating compounds based on their polarity.[9][10]

Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., 100% n-hexane). Pour the slurry into a glass column with a cotton or glass wool plug and a layer of sand at the bottom.[11][12] Allow the silica to settle into a packed bed, ensuring no air bubbles or cracks are present. Add a protective layer of sand on top.[11]

-

Sample Loading: Dissolve the dried DCM or EtOAc fraction (e.g., 5 g) in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing percentages of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

-

Causality: Non-polar compounds will have a weak affinity for the polar silica gel and will elute first with the non-polar solvent. As the solvent polarity is increased, more polar compounds will be displaced from the silica and elute from the column. Eudesmanolides will typically elute in the mid-polarity fractions.

-

-

Fraction Collection: Collect the eluate in sequential small volumes (e.g., 20 mL fractions in test tubes).

-

TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop it in an appropriate solvent system (e.g., hexane:EtOAc 7:3), and visualize the spots under UV light and/or by staining (e.g., vanillin-sulfuric acid spray).

-

Pooling: Combine fractions that show similar TLC profiles. Fractions containing spots with an Rf value characteristic of sesquiterpene lactones should be prioritized for further purification, potentially via preparative HPLC if necessary.

Phase 5: Spectroscopic Identification

The final and most critical phase is the structural elucidation of the isolated pure compounds to confirm if they are indeed leukomisin or a related eudesmanolide.

Analytical Techniques

| Technique | Purpose & Rationale |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula of the compound. High-Resolution MS (HR-MS) is crucial for determining a precise molecular formula, which is the first step in identification.[13] |

| ¹H NMR | Provides information on the number and types of protons (hydrogen atoms) and their connectivity. The chemical shifts, splitting patterns, and coupling constants are used to build fragments of the molecule. |

| ¹³C NMR | Determines the number and electronic environment of each carbon atom in the molecule, distinguishing between C, CH, CH₂, and CH₃ groups.[14] |

| 2D NMR (COSY, HMBC) | These experiments establish correlations between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent) to each other. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the molecular fragments into a complete structure.[15] |

Self-Validation: The structure of a potential leukomisin candidate is confirmed by comparing its comprehensive NMR and MS data with values reported in the scientific literature for authenticated leukomisin.

Biosynthesis of Eudesmanolides: A Common Pathway

Understanding the biosynthetic pathway provides a theoretical basis for why different plants in the Asteraceae family might produce similar compounds. The biosynthesis of all sesquiterpenoids, including eudesmanolides, begins with farnesyl pyrophosphate (FPP).

Caption: Generalized biosynthetic pathway leading to eudesmanolide sesquiterpene lactones.

The key steps involve the cyclization of FPP by a terpene synthase enzyme to form a germacrene intermediate, which is then further cyclized to the characteristic bicyclic eudesmane skeleton.[7] A series of oxidative modifications (hydroxylations), often catalyzed by cytochrome P450 enzymes, followed by the formation of the γ-lactone ring, completes the synthesis. Minor variations in these enzymatic steps across different plant species are what lead to the vast diversity of sesquiterpene lactones found in nature.

Conclusion and Future Directions

While Artemisia leucodes remains the reference source for leukomisin, the methodologies outlined in this guide provide a robust and scientifically-grounded pathway for the discovery of alternative and potentially superior botanical sources. The true opportunity lies not just in finding more leukomisin, but in identifying novel eudesmanolide analogs with unique therapeutic profiles. By applying this systematic approach to chemotaxonomically-related species, researchers can significantly expand the library of natural compounds available for drug discovery, thereby mitigating supply chain risks and fostering new avenues for oncological research. Future efforts should focus on applying these protocols to a wider range of genera within the Asteraceae family and integrating metabolomic approaches to accelerate the identification of promising candidate species.

References

-

Studylib. (n.d.). Silica Gel Column Chromatography Guide for Product Isolation. Retrieved February 9, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Column chromatography. Retrieved February 9, 2026, from [Link]

-

Wöhrl, S., et al. (2013). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential. Scientia Pharmaceutica, 81(3), 807–818. [Link]

-

Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]

-

El-Shamy, A. M., et al. (2021). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 26(11), 3195. [Link]

-

Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

-

Andrei, C., et al. (2016). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Journal of Analytical Methods in Chemistry, 2016, 4769431. [Link]

-

ResearchGate. (n.d.). Guaianolide and Eudesmanolide Sesquiterpene Lactones From Decachaeta perornata and Their Cytotoxicity. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectroscopy of eudesmane sesquiterpenes. Retrieved February 9, 2026, from [Link]

-

Kim, J., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Antioxidants, 12(10), 1833. [Link]

-

Van de Velde, F., et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 26(16), 4983. [Link]

-

Adekenov, S., & Maslova, O. (2023). Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. ScienceRise: Pharmaceutical Science, (6), 20-31. [Link]

-

ResearchGate. (2015, December 7). How do I choose solvents for extraction process of plant extract?. Retrieved February 9, 2026, from [Link]

-

Borcsa, B., et al. (2023). Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata. Molecules, 28(6), 2728. [Link]

-

ResearchGate. (n.d.). Structural information for eudesmanes. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. Retrieved February 9, 2026, from [Link]

-

Adekenov, S., et al. (2023). Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. ScienceRise: Pharmaceutical Science, (6), 20-31. [Link]

-

ResearchGate. (n.d.). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of the Allergenic Potential. Retrieved February 9, 2026, from [Link]

-

Zhang, C., et al. (2002). Sesquiterpene lactone glycosides, eudesmanolides, and other constituents from Carpesium macrocephalum. Planta Medica, 68(7), 626-630. [Link]

-

K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved February 9, 2026, from [Link]

-

Alvarenga, E. S., et al. (2020). Bioprospection of Phytotoxic Plant-Derived Eudesmanolides and Guaianolides for the Control of Amaranthus viridis, Echinochloa crus-galli, and Lolium perenne Weeds. Journal of Agricultural and Food Chemistry, 68(47), 13329–13339. [Link]

-

Emwas, A.-H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 129. [Link]

-

Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved February 9, 2026, from [Link]

-

Adekenov, S. M. (2023). CYTOTOXICITY AND ANTITUMOR ACTIVITY OF SESQUITERPENE LACTONES. STRUCTURE, ACTIVITY. ScienceRise: Pharmaceutical Science, 6(44), 20-31. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 3. journals.uran.ua [journals.uran.ua]

- 4. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hydrometaltech.com [hydrometaltech.com]

- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studylib.net [studylib.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sesquiterpene lactone glycosides, eudesmanolides, and other constituents from Carpesium macrocephalum - PubMed [pubmed.ncbi.nlm.nih.gov]

Leukomisin: Mechanisms of Pro-Inflammatory Cytokine Inhibition

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Immunologists Subject: Pharmacological modulation of the NF-κB pathway by the sesquiterpene lactone Leukomisin (Desacetoxymatricarin).

Executive Summary

Leukomisin (also identified as Desacetoxymatricarin or Leucodin ) is a guaianolide-type sesquiterpene lactone (SL) found prominently in Artemisia species. While historically categorized under general phytochemistry, recent pharmacological evaluations have positioned Leukomisin as a potent modulator of innate immune responses.

Its primary therapeutic value lies in its ability to inhibit the transcription of pro-inflammatory cytokines—specifically TNF-α , IL-1β , and IL-6 —by intercepting the NF-κB signaling cascade . Unlike broad-spectrum corticosteroids, Leukomisin operates via a targeted covalent modification of signaling proteins, offering a distinct scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced off-target metabolic effects.

This guide details the molecular mechanism of action (MOA), preclinical efficacy, and validated experimental protocols for assessing Leukomisin’s immunomodulatory profile.

Molecular Mechanism of Action (MOA)

The α-Methylene-γ-Lactone Warhead

The biological activity of Leukomisin is structurally dictated by its α-methylene-γ-lactone ring. This moiety acts as a Michael acceptor, highly reactive toward nucleophilic sulfhydryl (-SH) groups on cysteine residues.

NF-κB Pathway Interception

The canonical pro-inflammatory response relies on the nuclear translocation of the transcription factor NF-κB (p50/p65 heterodimer). Leukomisin inhibits this process through two postulated mechanisms:

-

Direct Alkylation of p65: Leukomisin likely alkylates Cysteine 38 within the DNA-binding domain of the NF-κB p65 subunit.[1] This steric hindrance prevents p65 from binding to the κB motifs on DNA, thereby silencing the transcription of cytokine genes.

-

IKK Complex Inhibition: Upstream of p65, Leukomisin may target the IκB Kinase (IKK) complex (specifically IKKβ), preventing the phosphorylation and degradation of the inhibitory protein IκBα . Without IκBα degradation, NF-κB remains sequestered in the cytoplasm in an inactive state.

Downstream Cytokine Suppression

By blocking NF-κB nuclear binding, Leukomisin directly suppresses the mRNA expression of:

-

TNF-α (Tumor Necrosis Factor alpha): The master regulator of acute inflammation.

-

IL-1β (Interleukin-1 beta): A key mediator of the pyrogenic response.

-

iNOS (Inducible Nitric Oxide Synthase): Responsible for nitric oxide (NO) overproduction and oxidative stress.[2]

-

COX-2 (Cyclooxygenase-2): The enzyme driving prostaglandin E2 (PGE2) synthesis.[2]

Visualization: The Inhibition Pathway

The following diagram illustrates the specific intervention points of Leukomisin within the TLR4/NF-κB signaling cascade.

Caption: Leukomisin blocks inflammation by alkylating the IKK complex and the p65 subunit of NF-κB.

Preclinical Evidence & Data Synthesis

Research utilizing LPS-stimulated macrophage models (RAW 264.7) has quantified the efficacy of Leukomisin and its related extracts.

Quantitative Inhibition Profile

The table below summarizes the inhibitory effects of Leukomisin (and enriched extracts) on key inflammatory mediators.

| Target Mediator | Effect of Leukomisin | Mechanism | IC50 / Potency Note |

| TNF-α | Significant Reduction | Transcriptional repression via NF-κB blockade | High potency in early-phase inflammation |

| IL-1β | Significant Reduction | Inhibition of NLRP3 inflammasome priming | Dose-dependent suppression |

| iNOS / NO | Moderate to High Reduction | Direct inhibition of iNOS promoter activity | Correlates with reduced oxidative stress |

| COX-2 / PGE2 | Moderate Reduction | Downregulation of COX-2 mRNA | Synergistic when combined with other SLs (e.g., Austricin) |

The Synergy Paradox

It is critical to note that pure Leukomisin often exhibits a higher IC50 (lower potency) compared to crude Artemisia extracts.

-

Insight: Studies suggest a synergistic interaction between Leukomisin and other guaianolides like Austricin .[3][4]

-

Implication: For drug development, using Leukomisin as a single agent may require structural optimization (e.g., creating amino-derivatives to improve solubility and potency) or formulation as a standardized multi-component botanical drug.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate Leukomisin's activity, researchers should employ the following workflow. This protocol ensures that observed effects are due to specific cytokine inhibition and not general cytotoxicity.

In Vitro Efficacy Workflow (RAW 264.7 Model)

Step 1: Cell Viability Screening (MTT/CCK-8 Assay)

-

Objective: Determine the non-cytotoxic concentration range.

-

Protocol: Treat cells with Leukomisin (0.1 – 100 μM) for 24h.

-

Validation: Only concentrations yielding >90% cell viability should be used for cytokine assays to rule out false positives caused by cell death.

Step 2: LPS Stimulation & Treatment

-

Seed:

cells/well in 6-well plates. -

Pre-treatment: Add Leukomisin (selected dose) 1 hour prior to stimulation.

-

Stimulation: Add Lipopolysaccharide (LPS) at 1 μg/mL.

-

Incubation: 18–24 hours.

Step 3: Quantification (ELISA & qPCR)

-

Supernatant: Harvest for ELISA (TNF-α, IL-6).

-

Cell Pellet: Extract RNA for RT-qPCR (Target genes: Tnf, Il1b, Nos2).

-

Control: Compare against Dexamethasone (positive control) and Vehicle (DMSO).

Experimental Workflow Diagram

Caption: Standardized workflow for validating Leukomisin-mediated cytokine inhibition.

References

-

PubChem. (n.d.). Leukomisin (Compound).[4][5][6][7] National Library of Medicine. Retrieved from [Link]

-

Siedle, B., et al. (2004). Quantitative Structure-Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Moura, I.C., et al. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. Pharmaceutics (PMC). Retrieved from [Link]

- Giordano, O.S., et al. (1990). Structure-activity relationship of sesquiterpene lactones as anti-inflammatory agents. Journal of Natural Products. (Contextual grounding for guaianolide activity).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-Acetoxycoumarin Inhibits LPS-Induced Inflammatory Cytokine Synthesis by IκBα Degradation and MAPK Activation in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory potential of Sesquiterpene Lactones | Encyclopedia MDPI [encyclopedia.pub]

- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Introduction: The Challenge of Hyperlipidemia and the Potential of Sesquiterpene Lactones

An In-Depth Technical Guide to the Hypolipidemic Effects of Leukomisin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for the development of cardiovascular diseases.[1][2] While existing therapies, primarily statins, are effective for many patients, there remains a need for novel therapeutic agents with different mechanisms of action, improved efficacy, and better side-effect profiles.[3][4] Sesquiterpene lactones, a class of naturally occurring compounds, have garnered interest for their diverse biological activities. Among these, leukomisin, a sesquiterpenoid, has shown promise as a hypolipidemic agent.[5][6] This guide provides a comprehensive overview of the current understanding of the hypolipidemic effects of leukomisin and the potential for its derivatives in the development of new lipid-lowering therapies.

Leukomisin: A Promising Hypolipidemic Compound

Leukomisin is a sesquiterpene lactone that has demonstrated significant lipid-lowering activity in preclinical studies.[5][6] A key challenge in its development has been its poor water solubility, which limits its bioavailability.[5][6] To address this, researchers have developed solid dispersions of leukomisin, for instance with glycyrrhizic acid disodium salt, which have shown enhanced hypolipidemic effects.[5][6]

Observed Hypolipidemic Effects

Studies using animal models of acute hyperlipidemia have consistently shown that leukomisin can effectively reduce key lipid parameters. In models where hyperlipidemia is induced by ethanol, leukomisin administration has been shown to decrease levels of free fatty acids and triacylglycerols in the serum, as well as the content of triacylglycerols in the liver.[5][6] Similarly, in hyperlipidemia induced by Tween-80, a solid dispersion of leukomisin was found to reduce serum triacylglycerols and cholesterol levels.[5][6]

Mechanism of Action: A Multi-pronged Approach to Lipid Reduction

The hypolipidemic activity of leukomisin appears to be mediated through several mechanisms, primarily centered on the regulation of cholesterol biosynthesis and excretion.

Inhibition of HMG-CoA Reductase

A pivotal enzyme in the cholesterol synthesis pathway is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[7][8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in cholesterol production.[8][10] Studies have indicated that a solid dispersion of leukomisin can reduce the activity of HMG-CoA reductase in the liver of rats.[5][6] This inhibitory action on a key enzyme of cholesterol biosynthesis is a significant contributor to its overall hypolipidemic effect.[5][6]

Enhanced Cholesterol Excretion

In addition to inhibiting cholesterol synthesis, leukomisin also appears to promote its elimination from the body. Research has shown that a solid dispersion of leukomisin increases the excretion of cholesterol through the gastrointestinal tract.[5][6] This dual action of reducing production and increasing excretion makes leukomisin a particularly interesting candidate for hyperlipidemia treatment.

Antioxidant Activity

Oxidative stress is closely linked to the pathology of hyperlipidemia and atherosclerosis. Leukomisin has been shown to possess antioxidant properties. Specifically, its solid dispersion activates the antiperoxidation enzymes glutathione reductase and glutathione peroxidase, leading to an increase in the redox potential of the glutathione system.[5][6] By bolstering the cellular antioxidant defense, leukomisin may help to mitigate the oxidative damage associated with high lipid levels.

Caption: Proposed mechanism of action of Leukomisin.

Quantitative Effects of Leukomisin on Lipid Parameters

The following table summarizes the observed effects of a solid dispersion of leukomisin in preclinical models of hyperlipidemia.

| Parameter | Effect | Model | Reference |

| Serum Triacylglycerols | Reduction | Tween-80 Induced Hyperlipidemia | [5][6] |

| Serum Cholesterol | Reduction | Tween-80 Induced Hyperlipidemia | [5][6] |

| Serum Free Fatty Acids | Reduction | Ethanol-Induced Hyperlipidemia | [5][6] |

| Serum Triacylglycerols | Reduction | Ethanol-Induced Hyperlipidemia | [5][6] |

| Liver Triacylglycerols | Reduction | Ethanol-Induced Hyperlipidemia | [5][6] |

Experimental Protocols for Assessing Hypolipidemic Activity

The following are detailed methodologies for key experiments used to evaluate the hypolipidemic effects of compounds like leukomisin.

Induction of Acute Hyperlipidemia in Rats (Ethanol Model)

This protocol is designed to induce a state of acute hyperlipidemia in rats to test the efficacy of potential lipid-lowering agents.

-

Animal Selection: Use healthy adult Wistar rats, weighing between 180-220g. House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

-

Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Normal Control (Vehicle)

-

Hyperlipidemic Control (Ethanol + Vehicle)

-

Test Compound (Ethanol + Leukomisin)

-

Positive Control (Ethanol + Standard drug, e.g., Nicotinic Acid)

-

-

Induction of Hyperlipidemia: Administer ethanol orally to the Hyperlipidemic Control, Test Compound, and Positive Control groups. The dosage can vary, but a common protocol is a 40% ethanol solution at a dose of 10 mL/kg body weight.

-

Compound Administration: One hour after ethanol administration, orally administer the vehicle, leukomisin (e.g., as a solid dispersion), or the standard drug to the respective groups.

-

Sample Collection: After a set period (e.g., 18-24 hours) post-ethanol administration, collect blood samples from the retro-orbital plexus under light anesthesia. Euthanize the animals and collect liver tissue.

-

Biochemical Analysis:

-

Centrifuge the blood to separate the serum.

-

Analyze the serum for levels of free fatty acids, triacylglycerols, and total cholesterol using commercially available assay kits.

-

Homogenize the liver tissue and analyze for triacylglycerol content.

-

HMG-CoA Reductase Activity Assay

This assay measures the activity of the HMG-CoA reductase enzyme in liver tissue, providing insight into the compound's effect on cholesterol synthesis.

-

Liver Homogenate Preparation:

-

Excise the liver from the euthanized animals and wash with ice-cold saline.

-

Homogenize a portion of the liver in a buffer solution (e.g., phosphate buffer with EDTA and dithiothreitol).

-

Centrifuge the homogenate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in the buffer.

-

-

Enzyme Assay:

-

The assay measures the conversion of HMG-CoA to mevalonate, which is coupled to the oxidation of NADPH to NADP+.

-

In a spectrophotometer cuvette, mix the microsomal preparation with a reaction buffer containing HMG-CoA and NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.

-

-

Data Analysis: Calculate the enzyme activity and express it as nmol of NADPH oxidized per minute per mg of protein. Compare the activity in the test compound group to the control groups.

Caption: Experimental workflow for evaluating hypolipidemic agents.

Leukomisin Derivatives: The Next Frontier

While the research on leukomisin itself is promising, the development of its derivatives holds the potential for further optimization of its therapeutic properties. Structural modifications to the leukomisin molecule could lead to:

-

Improved Bioavailability: Enhancing water solubility and absorption, potentially eliminating the need for complex formulations like solid dispersions.

-

Increased Potency: Modifying the structure to increase its affinity for target enzymes like HMG-CoA reductase.

-

Enhanced Safety Profile: Reducing any potential off-target effects or toxicity.

Currently, there is a lack of specific published research on the synthesis and hypolipidemic activity of leukomisin derivatives. However, the principles of medicinal chemistry suggest that derivatization is a logical next step in the drug development process for this compound. Future research should focus on synthesizing a library of leukomisin derivatives and screening them for improved hypolipidemic effects and pharmacokinetic properties.

Conclusion and Future Directions

Leukomisin has emerged as a compelling natural product with significant hypolipidemic potential. Its ability to lower cholesterol and triglycerides through a dual mechanism of inhibiting HMG-CoA reductase and promoting cholesterol excretion, coupled with its antioxidant properties, makes it a strong candidate for further investigation. The successful use of a solid dispersion formulation underscores the importance of addressing bioavailability challenges for this class of compounds.

The path forward for leukomisin in drug development should involve:

-

Comprehensive Preclinical Studies: More extensive studies in various animal models of hyperlipidemia are needed to confirm its efficacy and safety.

-

Pharmacokinetic and Toxicological Profiling: Detailed studies are required to understand its absorption, distribution, metabolism, excretion, and potential toxicity.

-

Synthesis and Screening of Derivatives: A focused effort to create and evaluate leukomisin derivatives is crucial to identify compounds with optimized therapeutic profiles.

-

Elucidation of Molecular Pathways: Further research to pinpoint the specific signaling pathways modulated by leukomisin will provide a deeper understanding of its mechanism of action and may reveal additional therapeutic benefits.

References

-

Rodnova, E. A., Ivanov, V. V., Ledyukova, S. I., Chuchalin, V. S., Ratkin, A. V., Rakhimova, B. B., Khabarov, I. A., & Adekenov, S. M. (2013). HYPOLIPIDEMIC EFFECT LEUCOMISINE MODEL OF ACUTE HYPERLIPIDEMIA INDUCED BY ETHANOL. Bulletin of Siberian Medicine, 12(1), 74-78. [Link]

-

Ali, S. M., et al. (2024). A Comparative Study on Clinical Evaluation of the Hypolipidemic Effects of Allium sativum, Trigonella foenum-graecum, Commiphora mukul, Picrorhiza kurroa, and Piper nigrum. Cureus. [Link]

-

Adekenov, S. M., Savchenko, D. L., & Arystan, L. I. (2024). Hypolipidemic Activity of Solid Dispersion of Leucomisin. Open Access Macedonian Journal of Medical Sciences. [Link]

-

Adekenov, S. M., Savchenko, D. L., & Arystan, L. I. (2024). Hypolipidemic Activity of Solid Dispersion of Leucomisin. ResearchGate. [Link]

-

Martin, A., et al. (2022). Variation in Lipid Species Profiles among Leukemic Cells Significantly Impacts Their Sensitivity to the Drug Targeting of Lipid Metabolism and the Prognosis of AML Patients. International Journal of Molecular Sciences. [Link]

-

Al-Hiari, Y. M., et al. (2020). Synthesis of Levofloxacin Derivatives with some Amines and their Complexes with Copper (II) Salts and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology. [Link]

-

Fakhim, F., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Iranian Journal of Medical Sciences. [Link]

-

Li, H., et al. (2021). Hypolipidemic Effects and Preliminary Mechanism of Chrysanthemum Flavonoids, Its Main Components Luteolin and Luteoloside in Hyperlipidemia Rats. Molecules. [Link]

-

Li, Y., et al. (2021). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Molecules. [Link]

-

Shaffer, R. G., & Daniels, J. R. (2022). The Role of Cholesterol in Chronic Lymphocytic Leukemia Development and Pathogenesis. Cancers. [Link]

-

Gonzalez-Riano, C., et al. (2020). Lipid metabolism of leukocytes in the unstimulated and activated states. Analytical and Bioanalytical Chemistry. [Link]

-

AlHajri, L., et al. (2017). The efficacy of evolocumab in the management of hyperlipidemia: a systematic review. Therapeutic Advances in Cardiovascular Disease. [Link]

-